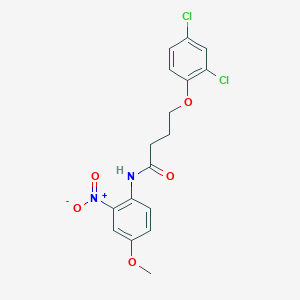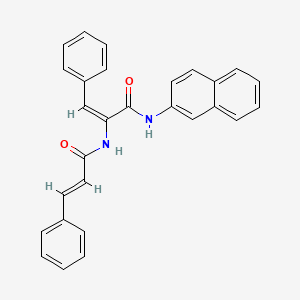
2-(3-chlorophenoxy)-N-(5-chloropyridin-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chlorophenoxy)-N-(5-chloropyridin-2-yl)propanamide is an organic compound that belongs to the class of amides It features a chlorophenoxy group and a chloropyridinyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N-(5-chloropyridin-2-yl)propanamide typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: This can be achieved by reacting 3-chlorophenol with an appropriate halogenated reagent under basic conditions.
Coupling with Chloropyridine: The chlorophenoxy intermediate is then reacted with 5-chloropyridine-2-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy or pyridine rings.
Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-N-(5-chloropyridin-2-yl)propanamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(3-chlorophenoxy)-N-(5-chloropyridin-2-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
2-(3-chlorophenoxy)-N-(5-chloropyridin-2-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
2-(3-chlorophenoxy)-N-(5-chloropyridin-2-yl)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(3-chlorophenoxy)-N-(5-chloropyridin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2/c1-9(20-12-4-2-3-10(15)7-12)14(19)18-13-6-5-11(16)8-17-13/h2-9H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGGNUZXKLKWIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=C(C=C1)Cl)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(acetylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5053394.png)
![8-[2-[2-(2-Methyl-5-propan-2-ylphenoxy)ethoxy]ethoxy]quinoline](/img/structure/B5053396.png)
![N-(4-METHOXYPHENYL)-2-{3-[2-(4-METHOXYPHENYL)ETHYL]-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDE](/img/structure/B5053400.png)
![5-acetyl-N-[(6-methyl-2-pyridinyl)methyl]-2-thiophenecarboxamide trifluoroacetate](/img/structure/B5053418.png)

![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(2-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B5053432.png)
![1-[(3-methylphenoxy)acetyl]-4-(4-phenylcyclohexyl)piperazine oxalate](/img/structure/B5053436.png)
![4-[({1-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]-2-naphthyl}oxy)methyl]benzoic acid](/img/structure/B5053441.png)
![4-METHYL-N-[5-(4-NITROPHENYL)-1,3,5-TRIAZINAN-2-YLIDENE]BENZENE-1-SULFONAMIDE](/img/structure/B5053443.png)
![1-Naphthalen-2-yl-3-[4-[[4-(naphthalen-2-ylcarbamoylamino)phenyl]methyl]phenyl]urea](/img/structure/B5053452.png)
![N-(pyridin-3-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5053465.png)

![2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-iodo-2,6-dimethylphenyl)acetamide](/img/structure/B5053472.png)
![4-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 2-thiophenecarboxylate](/img/structure/B5053473.png)
